Silvestrol aglycone
Overview
Description
Silvestrol aglycone is a natural compound that is extracted from the plant Aglaia foveolata. It has gained significant attention in the scientific community due to its potential therapeutic properties. Silvestrol aglycone is a potent inhibitor of protein synthesis, making it a promising candidate for the treatment of various diseases, including cancer, viral infections, and neurological disorders.
Scientific Research Applications
Antiviral Activity
Silvestrol, isolated from the genus Aglaia, inhibits chikungunya virus (CHIKV) replication by delaying protein synthesis and reducing RNA replication. This suggests a potential therapeutic strategy for treating CHIKV infections (Henss et al., 2018). Similarly, silvestrol has shown effectiveness against Ebola virus replication at low nanomolar concentrations, presenting itself as a promising drug for acute Ebola virus and potentially other viral infections (Biedenkopf et al., 2017).
Cancer Research
Silvestrol induces apoptosis and early autophagy in human melanoma cells, highlighting its potential as a natural product for studying the relationship between autophagy and apoptosis in cancer cells (Chen et al., 2016). It has shown significant anticancer activity in breast and prostate cancer xenograft models, associated with increased apoptosis and decreased proliferation (Cencic et al., 2009). Furthermore, its efficacy in hepatocellular cancer, particularly in fibrotic liver settings, underscores its potential value in treating hepatocellular cancers (Kogure et al., 2013).
Mechanism of Action
Silvestrol disrupts cell cycle progression at the G2/M checkpoint in human prostate cancer cells, independent of p53 activity. This effect is associated with alterations in genes regulating apoptosis and cell cycle (Mi et al., 2006). Additionally, silvestrol impacts the AKT/mTOR pathway, downregulating key signaling pathways leading to protein synthesis production in human cancer cells (Yang et al., 2012).
Potential in B-cell Leukemias
Silvestrol has shown activity against B-cell acute lymphoblastic leukemia and chronic lymphocytic leukemia in vitro and in vivo. It selectively targets B-cells and causes translational inhibition, making it a promising agent for leukemia treatment (Lucas et al., 2009).
Other Studies
Studies also suggest the potential of silvestrol in inhibiting Zika virus replication and its inhibition of hepatitis E virus (HEV) replication in vitro and in vivo, further broadening its antiviral application spectrum (Elgner et al., 2018); (Todt et al., 2018).
properties
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLOONIBWUNKDH-PXIJUOARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70636037 | |
Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silvestrol aglycone | |
CAS RN |
960365-65-5 | |
Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960365-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (1R,2R,3S,3aR,8bS)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70636037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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